(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine
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Overview
Description
(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine is a compound that features a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of a base and a catalyst . The reaction conditions often include temperatures ranging from -78°C to room temperature and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) . Reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a trifluoromethylating agent in radical reactions.
α-Trifluoromethylstyrene: A versatile synthetic intermediate for the preparation of more complex fluorinated compounds.
Uniqueness
(S)-4-[2-(Trifluoromethyl)-1-pyrrolidinyl]-piperidine is unique due to its specific structure, which combines a trifluoromethyl group with a pyrrolidine and piperidine ring.
Properties
Molecular Formula |
C10H17F3N2 |
---|---|
Molecular Weight |
222.25 g/mol |
IUPAC Name |
4-[(2S)-2-(trifluoromethyl)pyrrolidin-1-yl]piperidine |
InChI |
InChI=1S/C10H17F3N2/c11-10(12,13)9-2-1-7-15(9)8-3-5-14-6-4-8/h8-9,14H,1-7H2/t9-/m0/s1 |
InChI Key |
CXYOVFJWORUYTD-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2CCNCC2)C(F)(F)F |
Canonical SMILES |
C1CC(N(C1)C2CCNCC2)C(F)(F)F |
Origin of Product |
United States |
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